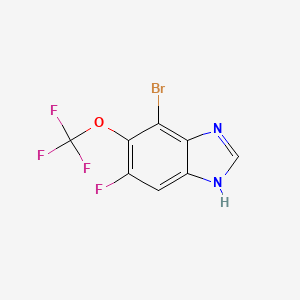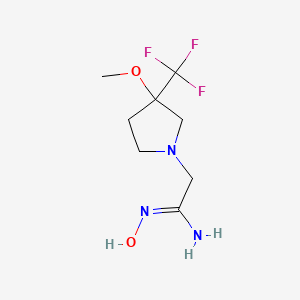
4,4-difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring and a difluorinated cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorinated Group: The difluorinated cyclohexyl group can be introduced via nucleophilic substitution reactions using fluorinating agents.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the octahydro-1H-isoindole core.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 4,4-difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the catalytic domain of the enzyme, preventing its activity and thereby interfering with DNA repair processes in cancer cells . This selective inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Difluorocyclohexylpiperidin-4-yl-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide: Another compound with a similar core structure but different functional groups.
Uniqueness
4,4-Difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole is unique due to its specific combination of a difluorinated cyclohexyl group and a piperidine ring, which imparts distinct chemical and biological properties. Its selective inhibition of PARP-1, without affecting other isoforms like PARP-2, highlights its potential as a targeted therapeutic agent .
Propriétés
Formule moléculaire |
C13H22F2N2 |
|---|---|
Poids moléculaire |
244.32 g/mol |
Nom IUPAC |
7,7-difluoro-2-piperidin-4-yl-3,3a,4,5,6,7a-hexahydro-1H-isoindole |
InChI |
InChI=1S/C13H22F2N2/c14-13(15)5-1-2-10-8-17(9-12(10)13)11-3-6-16-7-4-11/h10-12,16H,1-9H2 |
Clé InChI |
SMLZHNROBGCDGV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(CC2C(C1)(F)F)C3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


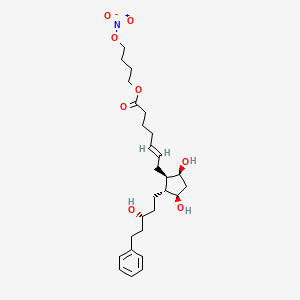
![(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13427734.png)
![4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B13427739.png)
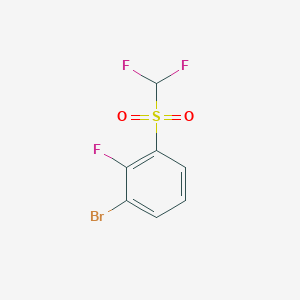
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13427745.png)
![[1-(Cyclopropylmethyl)cyclopropyl]methanol](/img/structure/B13427748.png)
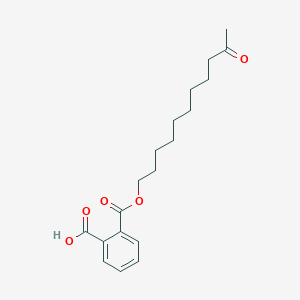
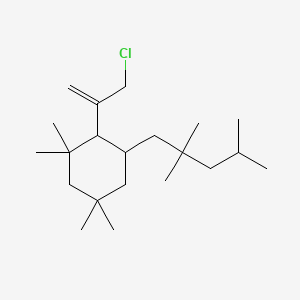
![[4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate; 2-(4-(((2-(1,1-Dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate; Famotidine Impurity C1 as Maleate; Famotidine Formaldehyde Adduct Maleate](/img/structure/B13427769.png)
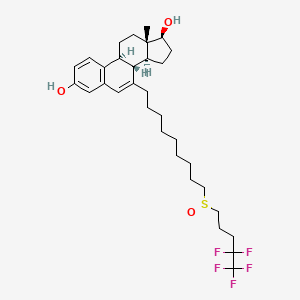

![3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B13427787.png)
